molecular formula C19H16O3 B5885263 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone

3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone

Cat. No. B5885263
M. Wt: 292.3 g/mol
InChI Key: KNUYSDJPHRXVDB-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone, also known as EBF, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. EBF is a heterocyclic compound that contains a furanone ring, which is a five-membered ring with an oxygen atom and a double bond. EBF has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.

Mechanism of Action

The mechanism of action of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of quorum sensing systems in bacteria, which are responsible for regulating gene expression and virulence. This compound has also been shown to inhibit the activity of certain kinases and phosphatases in cells, which are involved in a range of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial biofilm formation, the induction of apoptosis in cancer cells, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its unique chemical structure, which allows it to interact with a range of biological targets. This compound is also relatively easy to synthesize and has been well-characterized in the literature. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are many potential future directions for research involving 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone, including:
1. Developing new synthetic methods for this compound that are more efficient and environmentally friendly.
2. Investigating the potential therapeutic applications of this compound in treating cancer and other diseases.
3. Studying the mechanism of action of this compound in more detail to better understand its biological effects.
4. Developing new derivatives of this compound with improved pharmacological properties.
5. Exploring the use of this compound as a tool for studying protein-ligand interactions and other biological processes.
Overall, this compound is a valuable compound for scientific research due to its unique chemical properties and range of biological effects. Further research is needed to fully understand the potential applications of this compound in various fields, including medicine, biochemistry, and microbiology.

Synthesis Methods

3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through a multi-step process that involves the condensation of 2-ethoxybenzaldehyde and phenylacetic acid in the presence of a catalyst, followed by cyclization of the resulting intermediate with acetic anhydride and a catalyst. This synthesis method has been well-established and is widely used in the research community.

Scientific Research Applications

3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has been used in a variety of scientific research applications, including as a probe for studying protein-ligand interactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for treating cancer and other diseases. This compound has also been used as a model compound for studying the mechanism of action of other furanone-containing compounds.

properties

IUPAC Name

(3E)-3-[(2-ethoxyphenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-2-21-17-11-7-6-10-15(17)12-16-13-18(22-19(16)20)14-8-4-3-5-9-14/h3-13H,2H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUYSDJPHRXVDB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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